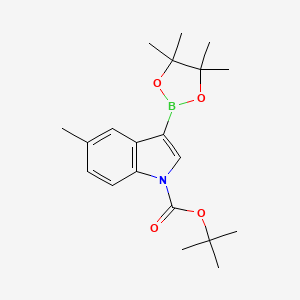
4-(Cyanomethyl)-3,5-difluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(Cyanomethyl)-3,5-difluorobenzonitrile” often involves the use of cyanomethyl salts. For instance, cyanomethyl pyridinium and isoquinolinium salts have been used in the synthesis of various heterocyclic compounds . A common technique involves reacting pyridine/isoquinolinium with cyanomethyl halides to form the desired ylide .Molecular Structure Analysis
While specific structural data for “this compound” is not available, it can be inferred that the compound has a benzene ring with a cyanomethyl group and two fluorine atoms attached. The exact structure and properties would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The chemical reactivity of compounds similar to “this compound” often involves reactions with cyanomethyl salts. These salts have been used in the synthesis of various heterocyclic compounds such as chromeno-imidazo pyridines, isoquinolines, imidazothiazine, and others .Applications De Recherche Scientifique
Chemical Synthesis
4-(Cyanomethyl)-3,5-difluorobenzonitrile serves as an important intermediate in chemical synthesis. It's used in the production of selective herbicides like cyhalofop butyl, synthesized through processes including amidation, dehydration, and fluorination. This synthesis route shows potential for industrial application (Cheng, 2006).
Halogen-Exchange Fluorination
The compound has been prepared by a halogen-exchange reaction between dichlorobenzonitrile and potassium fluoride, a method also applied to other fluoro- and chlorobenzonitrile derivatives. This process is significant in creating various fluorinated organic compounds, which are valuable in many chemical applications (Suzuki & Kimura, 1992).
Synthesis of GABA Analogues
In the pharmaceutical sector, this compound derivatives have been used in the synthesis of GABA (gamma-aminobutyric acid) analogues. GABA is a significant neurotransmitter, and its analogues have applications in treating various neurological disorders. The cyanomethylation process is a crucial step in producing these derivatives (Azam, D'souza, & Wyatt, 1996).
Preparation of Heterocyclic Compounds
This compound plays a role in preparing diverse heterocyclic compounds, including oxadiazoles and oxadiazolopyridines. These compounds have applications ranging from materials science to pharmaceuticals due to their unique chemical properties (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).
Photophysical Studies
This compound is also useful in photophysical studies. Research on its isomers like difluorobenzonitriles aids in understanding electronic transitions in molecules, contributing to the field of molecular spectroscopy (Ramu, Rao, & Santhamma, 1993).
Synthesis of Novel Coordination Polymers
It's involved in the synthesis of coordination polymers, compounds with diverse applications in catalysis, gas storage, and material science. The cyanide group in the molecule can undergo reactions leading to various coordination compounds with metal ions (Aijaz, Sañudo, & Bharadwaj, 2011).
Orientations Futures
Future research could focus on elucidating the mechanism of regioselectivity and further molecular modifications of compounds like “4-(Cyanomethyl)-3,5-difluorobenzonitrile” for industrial applications . Additionally, the synthesis of new pyrrole derivatives has been suggested as a promising direction for future research .
Propriétés
IUPAC Name |
4-(cyanomethyl)-3,5-difluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2/c10-8-3-6(5-13)4-9(11)7(8)1-2-12/h3-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZDFIHGPACJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798517.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2798519.png)
![Ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2798520.png)

![2-(Allylsulfanyl)-4-(2-methylphenoxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2798524.png)


![N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2798528.png)
![2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide](/img/structure/B2798532.png)
![N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B2798533.png)


![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2798538.png)